molecular formula C10H10N4O2 B2400960 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid CAS No. 1211803-44-9

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid

Cat. No.: B2400960
CAS No.: 1211803-44-9
M. Wt: 218.216
InChI Key: FLZJMDPZQZUGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid is an organic compound that features a phenyl group, a tetrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid involves the reaction of 2-amino-3-phenylpropanoic acid with triethoxymethane and sodium azide in acetic acid. The mixture is heated at 80°C for 3 hours, then cooled to room temperature and poured into hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
  • 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Uniqueness

3-phenyl-2-(1H-tetrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and binding affinity to molecular targets .

Properties

IUPAC Name

3-phenyl-2-(2H-tetrazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZJMDPZQZUGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.